Azobenzene, p-(2-thioureido)-
Overview
Description
. It is a derivative of azobenzene, where a thioureido group is attached to the para position of the azobenzene ring. This compound exhibits interesting photochemical and photophysical properties, making it a valuable tool in scientific research.
Synthetic Routes and Reaction Conditions:
Nitration of Azobenzene: The synthesis of Azobenzene, p-(2-thioureido)- typically begins with the nitration of azobenzene to form p-nitroazobenzene.
Reduction of Nitro Group: The nitro group in p-nitroazobenzene is then reduced to an amino group, resulting in p-phenylenediamine.
Thiourea Reaction: The amino group in p-phenylenediamine is reacted with thiourea to form Azobenzene, p-(2-thioureido)-.
Industrial Production Methods: The industrial production of Azobenzene, p-(2-thioureido)- involves large-scale synthesis using similar steps as described above, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Azobenzene, p-(2-thioureido)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the azo group to hydrazine derivatives.
Substitution: Substitution reactions at the aromatic ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and hydrogen are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various azo-quinone derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: A wide range of functionalized azobenzene derivatives.
Scientific Research Applications
Azobenzene, p-(2-thioureido)- has found applications in various fields of scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a building block in organic synthesis.
Biology: The compound is utilized in the study of biological systems, particularly in the development of photoresponsive materials.
Industry: Azobenzene, p-(2-thioureido)- is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Azobenzene, p-(2-thioureido)- exerts its effects involves photoisomerization, where the compound undergoes a reversible transformation between its trans and cis isomers upon exposure to light. This photoisomerization process is mediated by the azo group and can be utilized in various molecular targets and pathways, such as DNA intercalation and protein binding.
Comparison with Similar Compounds
Azobenzene, p-(2-thioureido)- is unique compared to other azobenzene derivatives due to the presence of the thioureido group, which imparts distinct photochemical and photophysical properties. Similar compounds include:
Azobenzene: The parent compound without any substituents.
Azobenzene, p-(2-amino)-: A derivative with an amino group at the para position.
Azobenzene, p-(2-hydroxy)-: A derivative with a hydroxyl group at the para position.
These compounds differ in their reactivity and applications due to the presence of different functional groups.
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Properties
IUPAC Name |
(4-phenyldiazenylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c14-13(18)15-10-6-8-12(9-7-10)17-16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTMRNOZYOSFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501038716 | |
Record name | Thiourea, N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501038716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4989-37-1 | |
Record name | N-[4-(2-Phenyldiazenyl)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4989-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-(p-phenylazo)phenyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501038716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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